Home > Products > Building Blocks P16344 > 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one
3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one - 947018-31-7

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

Catalog Number: EVT-1613692
CAS Number: 947018-31-7
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxyquinolin-2(1H)-one

Compound Description: 4-Methoxyquinolin-2(1H)-one serves as a crucial starting material in photocycloaddition reactions with allene. This reaction yields 1-methylene-1,2-dihydrocyclobuta(c)quinolin-3(4H)-one derivatives. []

Relevance: This compound shares the fundamental quinolin-2(1H)-one framework with 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one. The key difference lies in the substitution pattern. 4-Methoxyquinolin-2(1H)-one possesses a methoxy group at the 4-position, whereas the target compound features a methoxy group at the 7-position and an anilinomethyl group at the 3-position. Despite these differences, the shared core structure highlights their close structural relationship. []

7-Hydroxyquinolin-2(1H)-one

Compound Description: 7-Hydroxyquinolin-2(1H)-one is a significant structural motif found in several pharmaceutical compounds, notably the antipsychotic drug brexpiprazole. []

3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one

Compound Description: This compound serves as a versatile precursor in synthesizing various 3-substituted 4-hydroxy-1-phenylpyridin-2(1H)-one derivatives. These derivatives, particularly the 3-alkyloxyiminoacetyl analogues, are obtained through reactions with hydroxylamine hydrochloride and subsequent alkylation. []

Relevance: While this compound belongs to the pyridin-2(1H)-one class, its structural similarity to 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one, a quinolin-2(1H)-one derivative, is noteworthy. Both share a comparable core structure with a six-membered heterocycle containing a nitrogen atom and a carbonyl group at the 2-position. This shared core structure, despite belonging to slightly different classes, highlights their close structural relationship and potential for analogous reactivity. []

3-Amino-4-hydroxyquinolin-2(1H)-one (Aminocarbostyrils)

Compound Description: Aminocarbostyrils, specifically 3-amino-4-hydroxyquinolin-2(1H)-one derivatives, exhibit notable antiallergic properties. []

Relevance: This compound class is highly relevant to 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one. Both belong to the quinolin-2(1H)-one family and share a significant portion of their core structure. While the target compound has an anilinomethyl group at the 3-position, aminocarbostyrils feature an amino group at the same position. This similarity in structure, despite the variation in substituents, underscores their close relationship within the broader class of quinolin-2(1H)-one derivatives. []

5-(Cyclohex-2-enyl)-6-hydroxy-1-methylquinolin-2(1H)-one

Compound Description: This compound serves as a key substrate in [, ] sigmatropic rearrangement reactions, yielding specific regioisomers depending on the reaction conditions. []

Relevance: This compound is structurally related to 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one as both belong to the quinolin-2(1H)-one class and share the core structure. The key difference lies in the substituents and their positions. Despite these variations, the shared core structure emphasizes their structural similarity and potential for analogous reactivity, particularly in reactions involving the quinolin-2(1H)-one moiety. []

7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one Derivatives

Compound Description: This class of compounds demonstrates potent HIV-integrase inhibitory activity. Structure-activity relationship studies highlight the importance of the 7-benzyl substituent for optimal activity, while modifications at the N-1 and C-3 positions influence potency and pharmacokinetic properties. []

Relevance: Although these compounds belong to the 1,5-naphthyridin-2(1H)-one class, their structural similarity to 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one, a quinolin-2(1H)-one derivative, is noteworthy. Both share a comparable core structure with a bicyclic, nitrogen-containing heterocycle bearing a carbonyl group at the 2-position. This shared core structure, despite belonging to slightly different classes, highlights their close structural relationship. []

Overview

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is an organic compound characterized by its unique structure and potential biological applications. It features a quinoline core with a methoxy group at the 7th position and an anilinomethyl group at the 3rd position, making it a derivative of quinolin-2(1H)-one. This compound has garnered attention for its potential in medicinal chemistry, particularly in the development of therapeutic agents due to its structural properties.

Source and Classification

The compound's molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2} and it is classified under the category of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one allows for various modifications that can enhance its pharmacological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one typically involves several key steps:

  1. Formation of the Quinolin-2(1H)-one Core: This can be achieved by cyclizing an appropriate aniline derivative with a carbonyl compound.
  2. Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group at the 7th position using methyl iodide in the presence of a base like potassium carbonate.
  3. Attachment of the Anilinomethyl Group: The final step involves reacting the quinolin-2(1H)-one derivative with an aniline derivative, facilitated by a coupling agent such as formaldehyde to yield the desired product.

Industrial Production Methods

In industrial settings, these synthetic routes may be optimized to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products while minimizing waste.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one consists of:

  • A quinoline ring system, which is a bicyclic structure containing a benzene ring fused to a pyridine ring.
  • A methoxy group (-OCH₃) attached to the 7th carbon.
  • An anilinomethyl group (-CH₂-NHPh) at the 3rd carbon.

The compound's three-dimensional configuration plays a crucial role in its biological activity and interaction with target molecules.

Chemical Reactions Analysis

Reactions and Technical Details

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions:

  • Oxidation: The methoxy group can be oxidized, leading to different derivatives of quinolin-2(1H)-one with varying oxidation states.
  • Reduction: The quinolin-2(1H)-one core may undergo reduction to form dihydroquinolin-2(1H)-one derivatives, which could exhibit altered biological activities.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one involves its interaction with specific biological targets, such as enzymes or receptors. It likely binds to these targets, modulating their activity and potentially leading to therapeutic effects. The exact pathways can vary based on the biological context and specific applications being investigated.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as melting point or solubility are not extensively documented, compounds in this class typically exhibit moderate solubility in organic solvents due to their aromatic nature.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Capable of participating in electrophilic substitution reactions due to the presence of electron-rich aromatic systems.
Applications

Scientific Uses

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one has several promising applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
  • Organic Synthesis: Serves as a building block for developing more complex molecules in organic synthesis .

This compound's structural characteristics make it valuable in both academic research and industrial applications, particularly in drug development.

Introduction to Quinolin-2(1H)-one Derivatives in Medicinal Chemistry

Quinolin-2(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure combining a benzene ring fused with a 2-pyridone ring. This core structure exhibits remarkable versatility in drug design due to its unique electronic properties, hydrogen-bonding capabilities, and capacity for diverse substitution patterns. The scaffold's significance is amplified by its presence in compounds targeting a broad spectrum of therapeutic areas, including infectious diseases, cancer, and inflammatory conditions. The specific derivative 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one exemplifies strategic medicinal chemistry optimization, incorporating key substituents that enhance target interactions and pharmacokinetic properties [6].

Structural Significance of the Quinolin-2(1H)-one Scaffold in Drug Discovery

The quinolin-2(1H)-one scaffold possesses several intrinsic physicochemical and structural properties that contribute to its drug discovery relevance:

  • Tautomeric Equilibrium: The scaffold exists in a dynamic lactam-lactim tautomeric equilibrium, influencing its hydrogen-bonding patterns. The lactam form typically dominates, providing a carbonyl oxygen as a strong hydrogen bond acceptor and an N-H group as a hydrogen bond donor. This duality facilitates interactions with diverse biological targets, including enzymes and receptors [8].
  • Planarity and Aromaticity: The bicyclic system is largely planar, enabling efficient π-π stacking interactions with aromatic residues in protein binding pockets. This planarity is crucial for intercalation into DNA (relevant for topoisomerase inhibitors) or insertion into hydrophobic enzyme clefts (e.g., kinase ATP pockets) [6] [7].
  • Synthetic Versatility: Positions 3, 4, 6, 7, and 8 are readily amenable to chemical modification via well-established reactions (e.g., Vilsmeier-Haack formylation at C3, nucleophilic substitution at C4, electrophilic substitution on the benzene ring). This allows for systematic structure-activity relationship (SAR) exploration [7] [8].
  • Balanced Lipophilicity: The scaffold offers a favorable balance between aqueous solubility (due to the polar carbonyl/N-H) and membrane permeability (due to the aromatic rings), enhancing cellular uptake and oral bioavailability potential in derivatives [6].

Table 1: Key Physicochemical Properties and Binding Interactions of the Quinolin-2(1H)-one Scaffold

Property/FeatureDescriptionImpact on Drug Discovery
TautomerismLactam (major) ⇌ Lactim (minor) equilibriumProvides both H-bond donor (N-H) and acceptor (C=O); influences binding mode flexibility.
Molecular GeometryPredominantly planar bicyclic systemFacilitates π-π stacking with protein aromatic residues; fits into flat binding sites.
Electron DensityElectron-deficient pyridone ring fused with electron-rich benzene ringEnables diverse electrostatic interactions; site for electrophilic/nucleophilic substitution.
H-Bonding Capacity2 H-bond acceptors (C=O, ring N), 1 H-bond donor (N-H) in lactam formCrucial for forming specific interactions with target proteins (e.g., kinases, topoisomerases).
Synthetic Handle DensityMultiple positions modifiable (C3, C4, C6, C7, C8, N1)Enables extensive SAR development and ADMET optimization.

This combination of features makes the quinolin-2(1H)-one core a valuable template for designing ligands for biologically relevant targets, including tubulin (anticancer), viral proteases (antiviral), and kinases (anti-inflammatory, anticancer) [2] [5] [6].

Role of Substituents in Modulating Pharmacological Activity: Methoxy and Anilinomethyl Groups

The pharmacological profile of quinolin-2(1H)-one derivatives is profoundly influenced by substituents. In 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one, the 7-methoxy and 3-anilinomethyl groups play critical and complementary roles:

The 7-Methoxy Group:

  • Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating substituent (+M effect). When positioned at C7, it increases the electron density of the quinoline ring system, particularly at adjacent positions (C6 and C8). This electronic modulation can enhance binding affinity to targets where π-electron density or specific dipole moments are crucial, such as the colchicine binding site of tubulin [5].
  • Hydrogen Bonding: The methoxy oxygen acts as a hydrogen bond acceptor, potentially forming critical interactions with serine, threonine, or backbone amide groups in target proteins. SAR studies in quinolone chalcone series (e.g., CTR-21) demonstrated that methoxy substitution (especially at C6/C8) significantly impacts anti-proliferative potency against cancer cell lines. Notably, an 8-methoxy group in CTR-21 contributed to nanomolar GI₅₀ values (5-91 nM) against breast cancer cells, attributed partly to optimized hydrogen bonding and steric fit within the tubulin binding pocket [5].
  • Steric and Conformational Influence: The methoxy group introduces a small steric bulk. Its orientation relative to the quinoline ring plane can influence the overall molecular conformation and accessibility of the binding site. Ortho-methoxy groups on pendant phenyl rings (as seen in chalcone-quinolone hybrids) significantly enhance tubulin inhibitory activity compared to meta or para substitution, highlighting the role of steric positioning near pharmacophore elements [5].

The 3-Anilinomethyl Group:

  • Flexible Linker and Terminal Pharmacophore: The -CH₂- linker (methylene bridge) at C3 provides conformational flexibility, allowing the anilino group to adopt optimal orientations for binding. The aniline nitrogen acts as a hydrogen bond donor/acceptor (depending on protonation), while the phenyl ring enables hydrophobic interactions and π-stacking. This moiety effectively extends the molecular framework, enabling interactions with secondary binding pockets [6].
  • Diarylamine Mimicry: The anilinomethyl group resembles diarylamine motifs prevalent in kinase inhibitors (e.g., certain kinase inhibitors targeting B-Raf or VEGFR). In diarylamine-substituted quinolones, the nitrogen atom often forms a key hydrogen bond with hinge regions of kinases, while the aromatic rings participate in hydrophobic filling of specific pockets. Substitution patterns on the anilino ring (e.g., ortho, meta, para) dramatically affect potency and selectivity. For instance, specific substitutions transformed compounds into potent inducible nitric oxide synthase (iNOS) inhibitors [6].
  • Modulation of Physicochemical Properties: The basicity of the aniline nitrogen (pKa) and the lipophilicity of the phenyl ring influence solubility, permeability, and metabolic stability. Electron-withdrawing groups on the aniline ring can decrease basicity and alter distribution, while electron-donating groups might enhance interactions but increase susceptibility to oxidation [6].

Table 2: Functional Roles of Methoxy and Anilinomethyl Substituents in 3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one

SubstituentLocationPrimary EffectsPotential Impact on Target Interaction
Methoxy (-OCH₃)C7Electronic: +M effect, ↑ electron density at C6/C8.Enhanced π-stacking in hydrophobic pockets; optimized dipole for colchicine site binding.
H-Bonding: Strong H-bond acceptor.Interaction with Thrα179, Asnβ258, or backbone NH in tubulin; hinge region binding in kinases.
Steric: Moderate steric bulk, fixed orientation.Improved steric complementarity in constrained sites; ortho-substitution effects on pendant rings.
Anilinomethyl (-CH₂C₆H₅NH₂)C3Flexibility: Methylene spacer allows conformational freedom.Enables terminal aniline to access distinct sub-pockets within target binding sites.
H-Bonding: Aniline -NH₂ acts as H-bond donor/acceptor.Critical H-bond with protein backbone (e.g., kinase hinge region Glu/Cys residues); interaction with iNOS heme propionate.
Hydrophobicity/π-Stacking: Phenyl ring provides hydrophobic surface.Fills hydrophobic cleft; engages in π-π or cation-π interactions (e.g., with Phe/Tyr residues in tubulin or proteases).
Electronic Modulation: Aniline ring substituents alter electronics/basicity.Fine-tuning of binding affinity and selectivity; influences interaction with charged/polar residues.

The synergistic combination of the electron-donating 7-methoxy group and the flexible, interaction-capable 3-anilinomethyl group positions 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one as a structure with significant potential for interacting with pharmacologically relevant targets like tubulin, kinases, or viral proteases, leveraging both the core scaffold's properties and the strategic substituent effects [3] [5] [6].

Historical Evolution of Quinolin-2(1H)-one Analogues as Therapeutic Agents

The development of quinolin-2(1H)-one derivatives as therapeutic agents spans several decades, evolving from early antimicrobials to modern targeted therapies:

  • Early Foundations (Mid-20th Century): The initial focus centered on simple 4-hydroxyquinolin-2(1H)-ones and their antimicrobial properties. Key milestones included the discovery of the bismethylene bis-quinolones (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) formed unexpectedly during formylation reactions. These early structures demonstrated modest antibacterial effects, laying the groundwork for SAR development [2].

  • Expansion into Anticancer and CNS Agents (Late 20th Century): The discovery of natural products like camptothecin (8) (a pentacyclic quinoline alkaloid) revolutionized oncology. While not a simple 2-quinolone, camptothecin validated the broader quinoline scaffold as a potent anticancer pharmacophore targeting topoisomerase I. This spurred intense synthetic efforts leading to semi-synthetic derivatives topotecan (10), irinotecan (12), and belotecan (11), which incorporate modified quinoline/quinolone cores and established the clinical viability of quinoline-based topoisomerase inhibitors [7]. Concurrently, research explored substituted quinolones for non-oncology indications, exemplified by montelukast (1), a cysteinyl leukotriene receptor antagonist containing a quinoline core used for asthma, highlighting scaffold utility beyond anti-infectives [6] [7].

  • Modern Diversification and Targeted Therapies (21st Century): Medicinal chemistry efforts became more sophisticated, leveraging structure-based design and advanced synthetic methods:

  • Anti-Tubulin Agents: Systematic SAR exploration led to potent quinolone-chalcone hybrids like CTR-17, CTR-20, CTR-21, and CTR-32. These compounds feature strategically substituted quinolin-2(1H)-one rings (often with methoxy groups at C6 or C8) linked via an enone bridge to substituted phenyl rings (often with ortho-methoxy groups). They act as microtubule-destabilizing agents binding at the colchicine site, showing nanomolar potency against diverse cancer cell lines, including multi-drug resistant (MDR) phenotypes, and selectivity over normal cells [5].
  • Kinase and Protease Inhibitors: Introduction of the diarylamine motif onto the quinolinone scaffold, as seen in compounds like 3-(anilinomethyl) derivatives, represented a significant advancement. These groups mimic hinge-binding motifs in kinase inhibitors (e.g., VEGFR, B-Raf inhibitors) or interact with residues in protease active sites. Patent WO2009029617A1 specifically claims diarylamine-substituted quinolones as potent inducible nitric oxide synthase (iNOS) inhibitors for treating inflammatory diseases, pain, and CNS disorders, showcasing the therapeutic breadth enabled by the anilinomethyl modification [6].
  • Antiviral Candidates: Recent work exploited the bis-quinolone scaffold. Molecular docking studies revealed that 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) possess good binding affinity to the SARS-CoV-2 main protease (Mpro), comparable to the drug Darunavir, highlighting their potential as anti-COVID-19 agents [2].
  • Complex Hybrids: Advances in synthetic chemistry, particularly click chemistry (CuAAC), facilitated the construction of complex architectures like 3,3’-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) (8a–l). These triazole-linked multi-quinolone hybrids demonstrated potent apoptotic antiproliferative activity (e.g., compound 8g, IC₅₀ = 1.2 µM against MCF-7 cells), acting through mechanisms like caspase activation and cell cycle arrest [4].

Table 3: Evolution of Key Quinolin-2(1H)-one Based Therapeutic Agents

EraRepresentative Compound Class/ExampleKey Structural FeaturesPrimary Therapeutic Target/IndicationAdvancement/Impact
Mid-20th C.Bismethylene bis-quinolones (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one)Simple dimeric quinolones linked at C3.AntibacterialEarly SAR foundation; serendipitous discovery during formylation reactions.
Late 20th C.Camptothecin (8)Pentacyclic alkaloid with quinoline/α-pyridone core.Topoisomerase I / CancerValidated quinoline core as anticancer scaffold; inspired synthetic derivatives (Topotecan, Irinotecan).
Montelukast (1)Quinoline core with thioether and carboxylic acid.CysLT1 receptor / AsthmaDemonstrated scaffold utility in non-oncology, non-anti-infective areas (chronic inflammation).
21st C.Quinolone-Chalcones (e.g., CTR-21)Quinolin-2(1H)-one (C8-OMe) linked to 2-methoxyphenyl enone.Tubulin (Colchicine site) / CancerNanomolar potency; selectivity; efficacy in MDR models; favorable in vivo tolerability.
Diarylamine-Quinolones (e.g., WO2009029617A1 compounds)Quinolin-2(1H)-one with diarylamine at C3/C4.iNOS / Inflammation, PainRational design targeting specific enzyme; broad patent claims for inflammatory/neuropathic pain.
Triazole-Linked Multi-Quinolones (e.g., 8g)Three quinolone units linked via triazole-phenoxide.Apoptosis machinery / CancerApplication of click chemistry; multi-targeting potential; potent caspase activation.
Bismethylene bis-quinolones (revisited)As above, but with modern docking/design.SARS-CoV-2 Mpro / COVID-19Repurposing/re-evaluation using computational methods; predicted affinity vs viral protease.

The historical trajectory underscores the continuous reinvention and increasing sophistication of quinolin-2(1H)-one derivatives. 3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one represents a contemporary embodiment of this evolution, integrating a strategically methoxy-substituted core with a flexible anilinomethyl side chain – features rationally designed based on decades of accumulated SAR knowledge to target specific protein classes like kinases or iNOS with high affinity [2] [5] [6].

Properties

CAS Number

947018-31-7

Product Name

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

IUPAC Name

3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20)

InChI Key

PIISNZVHWGNMMP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.